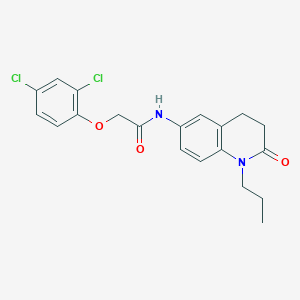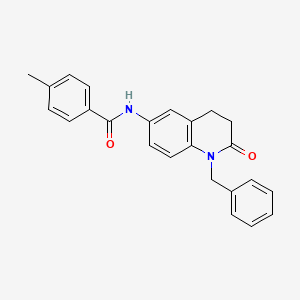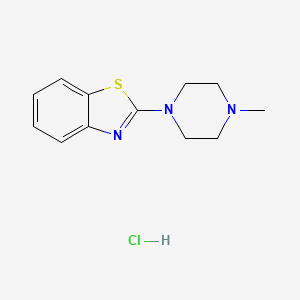![molecular formula C17H16N4O2 B6489022 5-(2,3-dihydro-1H-indol-1-yl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 941972-51-6](/img/structure/B6489022.png)
5-(2,3-dihydro-1H-indol-1-yl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(2,3-dihydro-1H-indol-1-yl)-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione” is a complex organic molecule. It has been identified as a derivative of the indole and pyrido[2,3-d]pyrimidine families . This compound has been studied for its potential biological activities, particularly as an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), showing potent activity in a tumor metastasis model .
Molecular Structure Analysis
The molecular structure of this compound is derived from the indole and pyrido[2,3-d]pyrimidine structures. Indole is a heterocyclic compound that contains a five-membered ring fused to a six-membered ring, one of which is a nitrogen atom . Pyrido[2,3-d]pyrimidine is another heterocyclic compound that contains a pyrimidine ring fused with a pyridine ring .Aplicaciones Científicas De Investigación
Inhibition of RIPK1
This compound has been found to potently inhibit RIPK1 with a binding affinity (K_D) of 0.004 μM and an enzymatic IC_50 value of 0.011 μM . It also showed good kinase selectivity .
Protection Against Necroptosis
The compound can efficiently protect cells from necroptosis . Necroptosis is a form of programmed cell death that occurs when apoptosis, another form of cell death, is prevented.
Attenuation of Necrotic Cell Death
It has been found to attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Antiviral Activity
Indole derivatives, which include this compound, have been found to possess antiviral activity . They have been used in the treatment of various viral infections.
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory activity . They can be used in the treatment of various inflammatory conditions.
Anticancer Activity
The compound has been found to have anticancer properties . It has been used in the treatment of various types of cancer cells.
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . They can be used in the treatment of HIV infections.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . They can be used in the treatment of conditions caused by oxidative stress.
Mecanismo De Acción
Target of Action
The primary target of F2455-0552 is RIPK1 , a receptor-interacting protein kinase . RIPK1 plays a crucial role in regulating inflammation and cell death .
Mode of Action
F2455-0552 interacts with RIPK1 by inhibiting it . The compound has a potent inhibitory effect on RIPK1, with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This interaction results in changes in the downstream signaling pathways regulated by RIPK1 .
Biochemical Pathways
The inhibition of RIPK1 by F2455-0552 affects several downstream signaling pathways. These pathways are involved in regulating inflammation and cell death . The exact biochemical pathways affected by F2455-0552 are still under investigation.
Result of Action
The inhibition of RIPK1 by F2455-0552 can potentially slow down the progression of diseases associated with inflammation and cell death . .
Direcciones Futuras
Given its potent activity in inhibiting RIPK1 and its role in a tumor metastasis model , this compound could be a promising agent for preventing tumor metastasis. Further studies are needed to fully understand its potential therapeutic applications and to assess its safety and efficacy in clinical settings.
Propiedades
IUPAC Name |
5-(2,3-dihydroindol-1-yl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-19-15-14(16(22)20(2)17(19)23)13(7-9-18-15)21-10-8-11-5-3-4-6-12(11)21/h3-7,9H,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEJOAYRUBGPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6488941.png)
![N-(2,5-dimethylphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6488946.png)
![2-(morpholin-4-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline](/img/structure/B6488959.png)
![8-[(3-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline](/img/structure/B6488960.png)
![2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-(3-methylphenyl)acetamide](/img/structure/B6488966.png)
![4-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6488977.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]-8-(4-fluorophenyl)-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6488982.png)


![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(pyridin-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6488997.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6489007.png)
![N-(4-bromophenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6489012.png)
![1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6489028.png)
